molecular formula C15H8Cl4O B6346355 (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one CAS No. 1354941-94-8

(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Cat. No. B6346355
CAS RN: 1354941-94-8
M. Wt: 346.0 g/mol
InChI Key: OKGXFUZEIDUXGO-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is a synthetic compound first synthesized in the early 2000s. It has become a widely studied compound due to its potential applications in a variety of scientific fields.

Scientific Research Applications

((2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has been studied for its potential applications in a variety of scientific fields. It has been studied as an insecticide, as a potential herbicide, and as a potential fungicide. Additionally, it has been studied for its potential applications in biochemistry, as it has been shown to have an inhibitory effect on certain enzymes, and in pharmacology, as it has been shown to have an inhibitory effect on certain receptors.

Mechanism of Action

The mechanism of action of ((2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is not yet fully understood. However, it is believed to work by binding to certain receptors in the body, including those involved in the regulation of cell growth and development. Additionally, it has been shown to have an inhibitory effect on certain enzymes, which may contribute to its potential applications in biochemistry and pharmacology.
Biochemical and Physiological Effects
The biochemical and physiological effects of (this compound)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, which may contribute to its potential applications in biochemistry and pharmacology. Additionally, it has been shown to have an effect on certain receptors, which may contribute to its potential applications as an insecticide, herbicide, and fungicide.

Advantages and Limitations for Lab Experiments

The advantages of using ((2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one in laboratory experiments include its ease of synthesis, its low cost, and its potential applications in a variety of scientific fields. However, there are also some limitations to its use in laboratory experiments, including its potential toxicity and its lack of full understanding of its mechanism of action.

Future Directions

There are a number of potential future directions for ((2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one. These include further research into its potential applications as an insecticide, herbicide, and fungicide, as well as its potential applications in biochemistry and pharmacology. Additionally, further research into its mechanism of action and its biochemical and physiological effects could be beneficial. Finally, further research into its potential toxicity could also be beneficial.

Synthesis Methods

((2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is synthesized from the reaction of 2,4-dichlorophenol and 2,5-dichlorophenol in the presence of a base catalyst. The reaction is carried out in a two-step process, with the first step involving the formation of an intermediate and the second step involving the formation of the final product. In the first step, the two reactants are heated in the presence of a base catalyst, such as KOH, to form an intermediate. In the second step, the intermediate is then heated in the presence of a reducing agent, such as sodium borohydride, to form the final product.

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl4O/c16-10-4-5-13(18)12(7-10)15(20)6-2-9-1-3-11(17)8-14(9)19/h1-8H/b6-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGXFUZEIDUXGO-QHHAFSJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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